

Characterization of derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

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A Comparative Guide to 3-Methyl-4-nitrobenzoate Derivatives: Synthesis, Characterization, and Antifungal Activity

This guide provides a comparative analysis of derivatives synthesized from **3-Methyl-4-nitrobenzaldehyde**, with a primary focus on a series of 3-methyl-4-nitrobenzoate esters. These compounds have been evaluated for their biological activity, offering valuable insights for researchers in drug discovery and medicinal chemistry. The information presented is based on supporting experimental data for their synthesis, characterization, and performance against various fungal strains.

Synthesis and Characterization

Derivatives of **3-Methyl-4-nitrobenzaldehyde**, such as esters, Schiff bases, and thiosemicarbazones, are of significant interest in medicinal chemistry. The primary focus of this guide is a series of eleven 3-methyl-4-nitrobenzoate derivatives, which were synthesized and characterized to evaluate their structure-activity relationship (SAR).

The synthesis of the parent compound, **3-Methyl-4-nitrobenzaldehyde**, can be achieved by the oxidation of 3-methyl-4-nitrobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. The resulting aldehyde serves as a precursor for various derivatives. The 3-methyl-4-nitrobenzoate esters were prepared from 3-methyl-4-nitrobenzoic acid.

Characterization Data of Parent Aldehyde and Key Derivatives

The chemical structures of the synthesized compounds were confirmed using various spectroscopic methods. Below is a summary of the characterization data for the parent aldehyde and a representative ester derivative.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	IR (KBr) ν (cm ⁻¹)
3-Methyl-4-nitrobenzaldehyde	C ₈ H ₇ NO ₃	165.15[1]	10.12 (s, 1H), 8.04-8.07 (d, J=8.7 Hz, 1H), 7.84-7.87 (m, 2H), 2.66 (s, 3H) [2]	1702 (C=O), 1518 (NO ₂), 1383 (NO ₂)[2]
Methyl 3-methyl-4-nitrobenzoate	C ₉ H ₉ NO ₄	195.17[3]	8.00–7.97 (unresolved, 2H), 4.31 (t, J=6.6 Hz, 2H), 2.62 (s, 3H) [4]	1720 (C=O), 1525 (NO ₂), 1345 (NO ₂), 1284, 1193 (C-O)[4]
Pentyl 3-methyl-4-nitrobenzoate	C ₁₃ H ₁₇ NO ₄	267.28	Data not fully available in provided abstracts.	Data not fully available in provided abstracts.

Comparative Biological Activity: Antifungal Properties

A study involving eleven 3-methyl-4-nitrobenzoate derivatives systematically evaluated their antifungal activity against four clinically important *Candida* strains.[4] The results, presented as Minimum Inhibitory Concentration (MIC) values, highlight how structural variations, particularly the length of the alkyl side chain, influence bioactivity.

Table of Antifungal Activity (MIC in μM)

Derivative	C. albicans (ATCC-90028)	C. glabrata (90030)	C. krusei (34125)	C. guilliermondii (207)
Methyl 3-methyl-4-nitrobenzoate (1)	>250	>250	>250	39[4]
Ethyl 3-methyl-4-nitrobenzoate (2)	>250	>250	>250	118
Propyl 3-methyl-4-nitrobenzoate (3)	>250	>250	>250	60
Butyl 3-methyl-4-nitrobenzoate (4)	>250	>250	>250	62
Isopentyl 3-methyl-4-nitrobenzoate (5)	>250	>250	>250	65
Pentyl 3-methyl-4-nitrobenzoate (6)	>250	>250	>250	31[4]
Hexyl 3-methyl-4-nitrobenzoate (7)	>250	>250	>250	69
Heptyl 3-methyl-4-nitrobenzoate (8)	>250	>250	>250	72
Octyl 3-methyl-4-nitrobenzoate (9)	>250	>250	>250	150
Nonyl 3-methyl-4-nitrobenzoate (10)	>250	>250	>250	158

Decyl 3-methyl-4-nitrobenzoate (11)	>250	>250	>250	162
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As the data indicates, the methyl (1) and pentyl (6) esters showed the most potent activity, specifically against *C. guilliermondii*, with MIC values of 39 μM and 31 μM , respectively.[4] This suggests that the alkyl side chain length is a critical factor for the antifungal efficacy of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis of the precursor and its ester derivatives.

Synthesis of 3-Methyl-4-nitrobenzaldehyde

- Dissolution: 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) is dissolved in dichloromethane.
- Oxidation: Pyridinium chlorochromate (PCC) (1.1 eq.) is added to the solution.
- Reaction: The reaction mixture is stirred at room temperature for 3 hours.
- Work-up: Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure.
- Purification: The residue is purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as the eluent to yield the final product.[2]

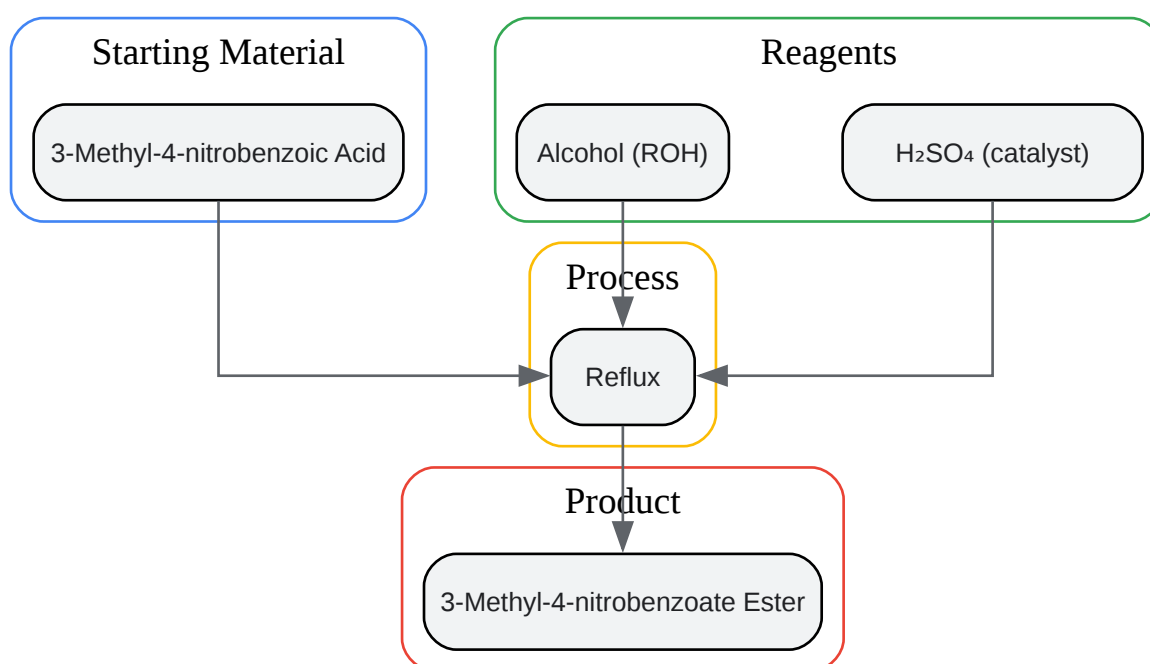
General Synthesis of 3-Methyl-4-nitrobenzoate Esters (Fischer Esterification)

- Mixing Reagents: 3-Methyl-4-nitrobenzoic acid is dissolved in the corresponding alcohol (e.g., methanol, pentanol).
- Catalysis: A catalytic amount of concentrated sulfuric acid (H_2SO_4) is added to the mixture.
- Reaction: The mixture is heated to reflux for a specified period (e.g., 3 hours).[1]

- Isolation: After cooling to room temperature, the reaction mixture is poured over ice.
- Purification: The precipitated product is collected by suction filtration, washed with cold water, and dried in vacuo to yield the pure ester.[1]

Visualized Workflows and Pathways

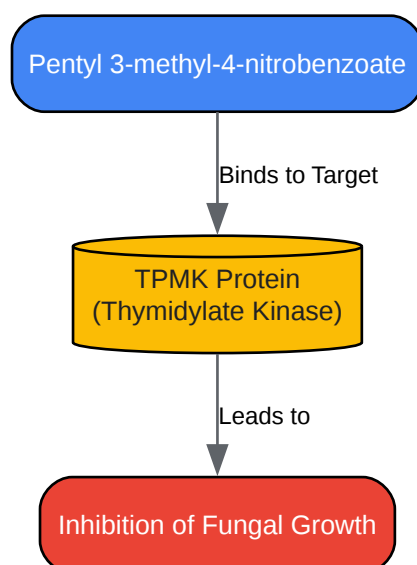
To better illustrate the processes described, the following diagrams represent the synthesis workflow and the proposed biological mechanism of action.



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Caption: General workflow for the synthesis of 3-methyl-4-nitrobenzoate esters.

In silico modeling studies of the most active compound, pentyl 3-methyl-4-nitrobenzoate (6), suggest that it interacts with the thymidylate kinase (TPMK) protein, which has been identified as a potential molecular target for antifungal agents.[4]



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Caption: Proposed mechanism of action for the most active antifungal derivative.

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- To cite this document: BenchChem. [Characterization of derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101905#characterization-of-derivatives-synthesized-from-3-methyl-4-nitrobenzaldehyde]

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